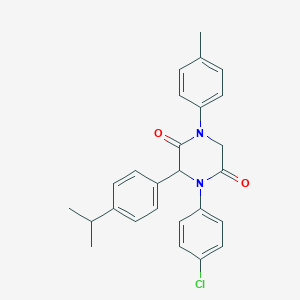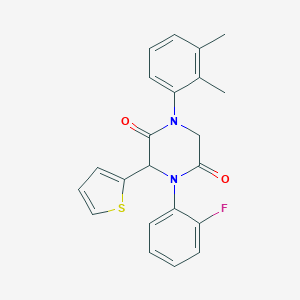
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as CIPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound exhibits unique properties that have made it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain in various animal models of pain. In addition, this compound has been shown to exhibit anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in good yields and high purity. It is also relatively easy to handle and store. However, this compound has some limitations for use in lab experiments. It is a highly lipophilic compound that can be difficult to solubilize in aqueous solutions. In addition, this compound has limited water solubility, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound derivatives for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Researchers are currently exploring the molecular targets of this compound and the signaling pathways involved in its pharmacological effects. Finally, researchers are also exploring the use of this compound in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves the reaction of this compound with various reagents. The most common method for synthesizing this compound is the reaction of this compound with ethyl chloroformate in the presence of triethylamine. This reaction yields this compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C26H25ClN2O2 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H25ClN2O2/c1-17(2)19-6-8-20(9-7-19)25-26(31)28(22-12-4-18(3)5-13-22)16-24(30)29(25)23-14-10-21(27)11-15-23/h4-15,17,25H,16H2,1-3H3 |
InChI-Schlüssel |
OUQZTNPTAASPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)

